Cas no 306969-54-0 (2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-fluorophenyl)acetamide)

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-fluorophenyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-fluorophenyl)acetamide
- AKOS016318722
- CB00562
- AKOS000537161
- 306969-54-0
- SMSF0009346
- F1065-0360
- SR-01000467303
- Oprea1_178893
- SR-01000467303-1
- Oprea1_255268
- AB00100331-01
- Z56175619
- 2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(2-fluorophenyl)acetamide
- Cambridge id 5885112
-
- Inchi: 1S/C18H18FN3O2/c1-10-7-14-15(8-11(10)2)22-18(24)16(20-14)9-17(23)21-13-6-4-3-5-12(13)19/h3-8,16,20H,9H2,1-2H3,(H,21,23)(H,22,24)
- InChI Key: RZJMPAHZWCZZGH-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1NC(CC1C(NC2C=C(C)C(C)=CC=2N1)=O)=O
Computed Properties
- Exact Mass: 327.13830499g/mol
- Monoisotopic Mass: 327.13830499g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 3
- Complexity: 487
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70.2Ų
- XLogP3: 2.6
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-fluorophenyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1065-0360-5μmol |
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-fluorophenyl)acetamide |
306969-54-0 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
Life Chemicals | F1065-0360-3mg |
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-fluorophenyl)acetamide |
306969-54-0 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
Life Chemicals | F1065-0360-20mg |
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-fluorophenyl)acetamide |
306969-54-0 | 90%+ | 20mg |
$99.0 | 2023-07-28 | |
Life Chemicals | F1065-0360-2mg |
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-fluorophenyl)acetamide |
306969-54-0 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
Life Chemicals | F1065-0360-10mg |
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-fluorophenyl)acetamide |
306969-54-0 | 90%+ | 10mg |
$79.0 | 2023-07-28 | |
Life Chemicals | F1065-0360-15mg |
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-fluorophenyl)acetamide |
306969-54-0 | 90%+ | 15mg |
$89.0 | 2023-07-28 | |
Life Chemicals | F1065-0360-25mg |
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-fluorophenyl)acetamide |
306969-54-0 | 90%+ | 25mg |
$109.0 | 2023-07-28 | |
Life Chemicals | F1065-0360-20μmol |
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-fluorophenyl)acetamide |
306969-54-0 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
Life Chemicals | F1065-0360-1mg |
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-fluorophenyl)acetamide |
306969-54-0 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
Life Chemicals | F1065-0360-10μmol |
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-fluorophenyl)acetamide |
306969-54-0 | 90%+ | 10μmol |
$69.0 | 2023-07-28 |
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-fluorophenyl)acetamide Related Literature
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
-
R. Scott Martin,Andrew J. Gawron,Fiona B. Regan,Eithne Dempsey,Susan M. Lunte Analyst, 2001,126, 277-280
-
Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
Additional information on 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-fluorophenyl)acetamide
Compound CAS No 306969-54-0: 2-(6,7-Dimethyl-3-Oxo-1,2,3,4-Tetrahydroquinoxalin-2-Yl)-N-(2-Fluorophenyl)Acetamide
The compound with CAS No 306969-54-0, known as 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-fluorophenyl)acetamide, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of tetrahydroquinoxalines, which are known for their versatile applications in drug design and materials science. The structure of this molecule is characterized by a tetrahydroquinoxaline core substituted with methyl groups at positions 6 and 7, an oxo group at position 3, and an acetamide substituent attached to position 2. The acetamide group is further substituted with a fluorophenyl moiety at the N-position.
Recent studies have highlighted the importance of tetrahydroquinoxalines in medicinal chemistry due to their ability to act as scaffolds for bioactive molecules. The tetrahydroquinoxaline core provides a rigid structure that can be easily modified to introduce various functional groups. In this compound, the fluorophenyl group introduces electronic effects that can enhance the molecule's interactions with biological targets. Additionally, the methyl groups at positions 6 and 7 contribute to the molecule's stability and solubility properties.
One of the most promising applications of this compound lies in its potential as a bioactive agent. Research has shown that tetrahydroquinoxalines can exhibit anti-inflammatory, antitumor, and antimicrobial activities depending on their substituents. The presence of the fluorophenyl acetamide group in this molecule suggests that it may possess unique pharmacological properties. For instance, fluorine substitution is often associated with improved pharmacokinetic profiles due to its ability to modulate lipophilicity and metabolic stability.
Furthermore, the synthesis of this compound involves advanced organic chemistry techniques such as Stille coupling and HWE (Houben-Weyl-Eschenmoser) reaction, which are widely used in modern drug discovery programs. The synthesis begins with the preparation of the tetrahydroquinoxaline core through cyclization reactions followed by substitution reactions to introduce the desired functional groups. The introduction of the fluorophenyl acetamide group requires precise control over reaction conditions to ensure high yields and purity.
In terms of structural analysis, computational studies have revealed that this compound exhibits a planar geometry around the tetrahydroquinoxaline core due to conjugation effects. This planarity is crucial for its ability to interact with biological targets such as enzymes or receptors. Molecular docking studies have shown that this compound can bind effectively to protein pockets due to its sizeable surface area and complementary electrostatic interactions.
The fluorophenyl acetamide substituent also plays a critical role in modulating the molecule's physicochemical properties. Fluorine's electronegativity enhances the molecule's lipophilicity without significantly increasing its molecular weight. This balance is essential for designing drugs with optimal absorption profiles. Additionally, the amide group contributes hydrogen bonding capacity, which can enhance solubility in polar solvents while maintaining adequate hydrophobic interactions for membrane permeability.
Recent advancements in analytical techniques such as X-ray crystallography and NMR spectroscopy have provided deeper insights into the spatial arrangement of atoms within this compound. These studies have confirmed that the molecule adopts a conformation where the tetrahydroquinoxaline core is slightly puckered due to steric hindrance from the methyl groups at positions 6 and 7. This conformational flexibility allows the molecule to adapt to various binding environments while maintaining structural integrity.
In conclusion, CAS No 306969-54-0 represents a cutting-edge example of how modern organic synthesis can yield complex molecules with tailored properties for specific applications. Its unique combination of structural features makes it a valuable tool in drug discovery programs targeting various therapeutic areas. As research continues to uncover new applications for tetrahydroquinoxalines derivatives like this one, their role in advancing medical science will undoubtedly grow.
306969-54-0 (2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-fluorophenyl)acetamide) Related Products
- 2803823-21-2(1,4-Oxazepine-4,6(5H)-dicarboxylic acid, tetrahydro-3,3-dimethyl-, 4-(2-propen-1-yl) ester )
- 1597938-68-5(N-(1-cyano-1-methylethyl)pyrimidine-5-carboxamide)
- 850911-33-0(4-(pyrrolidine-1-sulfonyl)-N-(2E)-3,4,5-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)
- 2580217-39-4(methyl 2-aminodispiro3.0.3^{5}.1^{4}nonane-9-carboxylate)
- 91054-37-4(5,6-Quinolinediol)
- 1498260-95-9(5-[(5-Chloropyridin-2-yl)oxy]-2-methylpyridine)
- 1021000-74-7([(1-ethylpyrrolidin-2-yl)methyl](4-methylpentan-2-yl)amine)
- 876729-84-9(2-PROPENOIC ACID, 3-(2,4-DICHLOROPHENYL)-, HYDRAZIDE, (2E)-)
- 2256060-47-4(Naphthalene-1,6-diamine dihydrochloride)
- 2138205-86-2(2-[3-(Aminooxy)thian-3-yl]acetic acid)



